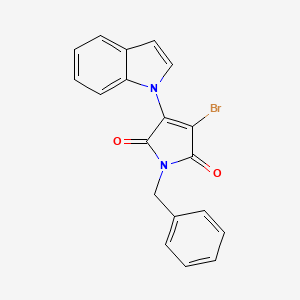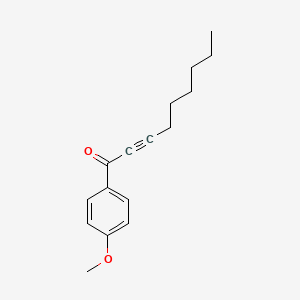![molecular formula C16H20N2O2 B12593616 Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- CAS No. 874133-80-9](/img/structure/B12593616.png)
Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- is a chemical compound that features a cyclohexanol backbone with a 4-methoxyphenyl and imidazolyl substituent
Méthodes De Préparation
The synthesis of Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- typically involves multi-step organic reactions. One common method involves the reaction of 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol with a Co-NiO dual catalyst in an organic solvent under hydrogen gas at controlled temperatures and pressures . Another method includes the use of Raney nickel and borohydride in a reaction solvent to perform hydrogenation . These methods are designed to optimize yield and purity, making them suitable for industrial production.
Analyse Des Réactions Chimiques
Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the imidazolyl or methoxyphenyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- involves its interaction with specific molecular targets. It may act on neurotransmitter pathways, influencing the reuptake of serotonin and norepinephrine, similar to compounds like venlafaxine . This interaction can modulate mood and anxiety levels, making it a potential candidate for antidepressant drugs.
Propriétés
Numéro CAS |
874133-80-9 |
|---|---|
Formule moléculaire |
C16H20N2O2 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
1-[1-(4-methoxyphenyl)imidazol-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H20N2O2/c1-20-14-7-5-13(6-8-14)18-12-11-17-15(18)16(19)9-3-2-4-10-16/h5-8,11-12,19H,2-4,9-10H2,1H3 |
Clé InChI |
LMIOACXNRWKZMR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C=CN=C2C3(CCCCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Azuleno[2,1-b]thiophene, 2,9-dibromo-](/img/structure/B12593536.png)
![2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro-](/img/structure/B12593537.png)
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;dihydrochloride](/img/structure/B12593540.png)
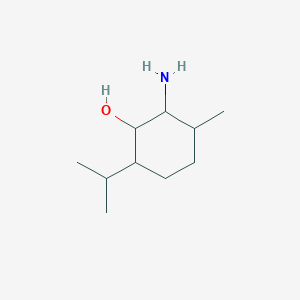
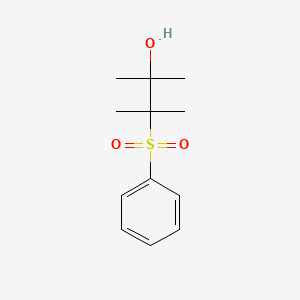
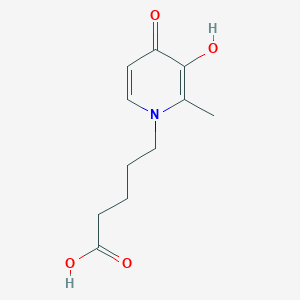
![N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide](/img/structure/B12593569.png)
![2-[Cyano(hydroxy)acetyl]benzoic acid](/img/structure/B12593572.png)
boranyl](/img/structure/B12593576.png)
![Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-](/img/structure/B12593588.png)
